Sodium carbonate

Catalog No.
S576555
CAS No.
497-19-8
M.F
Na2CO3
CNa2O3
M. Wt
105.988 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium carbonate

CAS Number

497-19-8

Product Name

Sodium carbonate

IUPAC Name

disodium;carbonate

Molecular Formula

Na2CO3
CNa2O3

Molecular Weight

105.988 g/mol

InChI

InChI=1S/CH2O3.2Na/c2-1(3)4;;/h(H2,2,3,4);;/q;2*+1/p-2

InChI Key

CDBYLPFSWZWCQE-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].[Na+].[Na+]

solubility

Freely soluble in water. Insoluble in ethanol
In water, 30.7 g/100 g water at 25 °C
Solubility in water at 0, 10, 20 and 30 °C is 6, 8.5, 17 and 28 wt %, respectively.
Soluble in water
Sparingly soluble in ethanol; insoluble in acetone
For more Solubility (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 20 °C: 30

Synonyms

disodium carbonate, 14C-labeled cpd, disodium carbonate, heptahydrate, disodium carbonate, monohydrate, monosodium carbonate, 14C-labeled cpd, monosodium carbonate, monohydrate, sodium carbonate, sodium carbonate (2:3), dihydrate, sodium carbonate (4:5), sodium carbonate decahydrate, sodium carbonate, hydrate

Canonical SMILES

C(=O)([O-])[O-].[Na+].[Na+]

The exact mass of the compound Sodium carbonate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely soluble in water. insoluble in ethanolin water, 30.7 g/100 g water at 25 °csolubility in water at 0, 10, 20 and 30 °c is 6, 8.5, 17 and 28 wt %, respectively.soluble in watersparingly soluble in ethanol; insoluble in acetoneinsoluble in ethanolinsoluble in alcoholsolubility in water, g/100ml at 20 °c: 30solubility in water, g/100ml at 20 °c: 16. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156204. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Acids - Acids, Noncarboxylic - Carbonic Acid - Carbonates - Supplementary Records. It belongs to the ontological category of carbonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium carbonate (Na2CO3), commonly known as soda ash, is a highly water-soluble, moderate inorganic base and a fundamental sodium source for industrial and laboratory applications. Functioning as a diprotic base, it provides a stable, buffered alkaline environment (pH ~11.3 at 0.1 M) that is significantly milder than strong alkalis like sodium hydroxide, yet more basic than sodium bicarbonate [1]. In procurement and process design, sodium carbonate is primarily selected for its excellent thermal stability (melting at 851°C without decomposition), its ability to precipitate dense, easily filterable metal carbonates, and its cost-effective performance in bulk neutralization, fluxing, and precursor synthesis workflows [2].

Substituting sodium carbonate with other common alkalis often leads to process failures, reduced yields, or severe handling issues. Replacing it with sodium hydroxide (NaOH) introduces a highly corrosive, strongly exothermic dissolution profile and a harsh pH (>13) that frequently triggers unwanted side reactions, such as the saponification of sensitive esters or the precipitation of unfilterable gelatinous metal hydroxides [1]. Conversely, substituting with sodium bicarbonate (NaHCO3) provides insufficient basicity for many deprotonation reactions and results in premature thermal decomposition; NaHCO3 off-gasses CO2 and water starting at approximately 50°C, causing dangerous pressure buildup in closed systems and failing entirely as a high-temperature flux [2]. Calcium hydroxide (lime) is cheaper but suffers from extremely low aqueous solubility, leading to equipment scaling and multiphase handling challenges.

Mild pH Control and Side-Reaction Mitigation vs. Sodium Hydroxide

In synthetic workflows requiring mild basicity, sodium carbonate provides a controlled alkaline environment that prevents the degradation of base-sensitive functional groups. At a 0.1 M aqueous concentration, Na2CO3 yields a pH of 11.3, whereas a 0.1 M solution of NaOH yields a pH of 13.0 [1]. This 50-fold difference in hydroxide ion concentration prevents the rapid saponification of esters and over-hydrolysis of amides that commonly occur when using NaOH. Furthermore, Na2CO3 acts as a buffer system (CO3^2- / HCO3^-) as it neutralizes acids, maintaining a more stable pH profile during batch reactions compared to the sharp titration curve of strong alkalis [2].

Evidence DimensionAqueous pH at 0.1 M concentration
Target Compound DatapH ~11.3 (Na2CO3)
Comparator Or BaselinepH ~13.0 (NaOH)
Quantified Difference1.7 pH units lower (approx. 50x lower [OH-] concentration)
Conditions0.1 M aqueous solution at 25°C

Procuring Na2CO3 instead of NaOH protects base-sensitive substrates from degradation, increasing final product yield in multi-step organic syntheses.

Thermal Stability in Solid-State Processing vs. Sodium Bicarbonate

For high-temperature applications such as glass manufacturing, metallurgy, and solid-state precursor synthesis, thermal stability is a critical procurement metric. Sodium carbonate remains thermally stable up to its melting point of 851°C, acting as an effective high-temperature flux [1]. In contrast, sodium bicarbonate (NaHCO3) begins to thermally decompose at temperatures as low as 50°C, rapidly evolving CO2 gas and water vapor, and fully converting to Na2CO3 by 200°C [2]. Using NaHCO3 in high-temperature sealed or semi-sealed processes introduces severe overpressurization risks and inconsistent mass loss during calcination.

Evidence DimensionThermal decomposition onset temperature
Target Compound DataStable up to melting point (851°C)
Comparator Or BaselineOnset of decomposition at ~50°C (NaHCO3)
Quantified Difference>800°C higher thermal stability threshold
ConditionsStandard atmospheric pressure heating

Na2CO3 is the mandatory choice for high-temperature solid-state reactions and fluxing, as NaHCO3 causes dangerous off-gassing and unpredictable mass balances.

Precipitate Morphology and Filtration Efficiency vs. Sodium Hydroxide

In hydrometallurgical recovery and battery precursor synthesis (e.g., NMC cathodes), the choice of precipitating agent dictates the physical properties of the resulting metal salt. When sodium carbonate is used to precipitate transition metals (e.g., Ni, Co, Mn), it forms dense, crystalline metal carbonates with large particle sizes that are highly filterable. When sodium hydroxide is used, it forms amorphous, gelatinous metal hydroxides that trap water, severely reducing filtration flux rates and requiring extensive washing to remove entrained sodium impurities [1]. Carbonate co-precipitation significantly reduces downstream drying time and energy costs.

Evidence DimensionPrecipitate morphology and filterability
Target Compound DataDense, crystalline carbonate precipitates
Comparator Or BaselineGelatinous, amorphous hydroxide precipitates (NaOH)
Quantified DifferenceSignificantly higher filtration flux and lower cake moisture content
ConditionsAqueous transition metal precipitation (e.g., Ni2+, Co2+)

Selecting Na2CO3 over NaOH for metal precipitation drastically reduces filtration bottlenecks, washing volumes, and thermal drying costs in bulk manufacturing.

Aqueous Solubility and Scaling Prevention vs. Calcium Hydroxide

For large-scale aqueous neutralization and water softening, solubility dictates dosing equipment design and maintenance. Sodium carbonate is highly soluble, achieving approximately 215 g/L at 20°C, allowing for the preparation of concentrated, easy-to-pump liquid dosing solutions [1]. In contrast, calcium hydroxide (lime), a common cheaper alternative, has a maximum solubility of only ~1.7 g/L at 20°C [1]. Lime must be dosed as a slurry, which causes severe scaling in pipes, pumps, and reactors, leading to frequent maintenance downtime and inconsistent pH control.

Evidence DimensionAqueous solubility at 20°C
Target Compound Data~215 g/L (Na2CO3)
Comparator Or Baseline~1.7 g/L (Ca(OH)2)
Quantified DifferenceOver 125x higher aqueous solubility
ConditionsAqueous solution at 20°C, 1 atm

Procuring Na2CO3 eliminates the slurry handling, pipe scaling, and high maintenance costs associated with calcium hydroxide dosing systems.

Battery Cathode Precursor Co-Precipitation

Driven by its ability to form dense, highly filterable crystalline precipitates (as opposed to gelatinous hydroxides), Na2CO3 is heavily procured for the co-precipitation of transition metals (Ni, Mn, Co) in the synthesis of advanced lithium-ion battery cathode precursors. Its use minimizes entrained impurities and reduces drying energy requirements [1].

Mild pH Adjustment in Base-Sensitive Organic Synthesis

Because it provides a stable, moderate pH (~11.3 at 0.1 M) without the harsh hydroxide concentrations of NaOH, Na2CO3 is the preferred base for neutralizing acids in organic workflows where substrates contain sensitive ester, amide, or halogenated functional groups prone to unwanted hydrolysis or substitution [2].

High-Temperature Fluxing and Glass Manufacturing

Leveraging its high thermal stability (melting at 851°C without decomposition), Na2CO3 is the standard sodium source and fluxing agent in glass production and solid-state metallurgy. It safely lowers the melting point of silica without the premature, violent off-gassing associated with sodium bicarbonate [3].

Liquid-Dosed Water Softening and Treatment

Due to its high aqueous solubility (>200 g/L), Na2CO3 is ideal for automated, liquid-dosed water softening systems (precipitating calcium and magnesium). It completely avoids the slurry handling, pipe scaling, and mechanical wear problems inherent to calcium hydroxide (lime) systems [4].

Physical Description

Water or Solvent Wet Solid; NKRA; Pellets or Large Crystals; Liquid; Other Solid; Dry Powder; Liquid, Other Solid; Dry Powder, Liquid
Colourless crystals or white, granular or crystalline powder; The anhydrous form is hygroscopic, the decahydrate efflorescent
White or grayish-white odorless solid; Hygroscopic; [HSDB] White hygroscopic powder; [Sigma-Aldrich MSDS]
WHITE HYGROSCOPIC POWDER.

Color/Form

Grayish-white powder or lumps containing up to 99% sodium carbonate
White hygroscopic powder
White ... small crystals or monoclinic powde

Hydrogen Bond Acceptor Count

3

Exact Mass

105.96428242 g/mol

Monoisotopic Mass

105.96428242 g/mol

Boiling Point

Decomposes on heating by CO2 loss

Heavy Atom Count

6

Taste

Tasteless

Density

2.54 g/cu cm
Odorless, small crystals or crystalline powder; alkaline taste. Stable at ordinary temperatures and atmospheric conditions; dries out somewhat in warm, dry air above 50 °C; becomes anhydrous at 100 °C. Density: 2.25; also reported at 1.55. Soluble in 3 parts water, 1.8 parts boiling water, 7 parts glycerol. Insoluble in alcohol. /Sodium carbonate monohydrate/
Transparent crystals; readily effloresces on exposure to air; density 1.46; MP 34 °C; soluble in 2 parts cold, 0.25 parts boiling water, in glycerol; insoluble in alcohol; aqueous solution is strongly alkaline /Sodium carbonate decahydrate/
Hexagonal crystals; density: 4.7 g/cu cm; Mohs hardness 4 /Trona/
Bulk density: 0.59-1.04 g/mL
2.5 g/cm³

Odor

Odorless

Decomposition

The carbonate of sodium ... in contact with fluorine /is/ ... decomposed at ordinary temp with incandescence.
Begins to decompose at 400 degrees C to evolve carbon dioxide gas.
When heated to decomposition it emits toxic fumes of Na2O.

Melting Point

856 °C
851 °C

UNII

45P3261C7T

Related CAS

144-55-8 (Parent)

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Use and Manufacturing

IDENTIFICATION: Sodium carbonate is a white crystalline powder or grayish-white lumps. It is also known as washing soda or soda ash. It is odorless and tasteless. It is soluble in water. It occurs worldwide naturally and specifically in the minerals trona and nahcolite. USE: Sodium carbonate is an important commercial chemical. It is used as a food additive, in the manufacture of other chemicals, glass, soap, used as a bleach for washing wool, cotton, linen, general cleanser, water softening, in photography and in pharmaceuticals. Sodium carbonate is also used as a fungicide. EXPOSURE: Workers that use sodium carbonate may breathe in mists or have direct skin contact. The general population may be exposed by ingestion of foods containing sodium carbonate or inhalation of dust or vapors and dermal contact when using household products containing sodium carbonate. If sodium carbonate is released to the environment, it will absorb moisture from the air. RISK: Sodium carbonate is a Generally Regarded As Safe (GRAS) chemical at levels found in consumer products, and has a low risk of toxicity in humans. Eye, skin, and airway irritation may occur with prolonged contact with sodium carbonate or household products containing sodium carbonate. Coughing and shortness of breath have been reported following inhalation of dusts of vapors. Breathing problems due to throat swelling, drooling, damage to the gastrointestinal tract, vomiting, diarrhea, low blood pressure, shock, or collapse may occur with ingestion of extremely high levels of sodium carbonate. No evidence of abortion or birth defects was observed in laboratory animals following ingestion of high levels of sodium carbonate in water during pregnancy. Data on the potential for sodium carbonate to cause cancer in laboratory animals were not available. The potential for sodium carbonate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Drug Indication

Used topically for dermatitides, mouthwash, vaginal douche; veterinary use as emergency emetic.Occasionally, for dermatitides topically as a lotion. Medication (Vet): In solution to cleanse skin, in eczema, to soften scabs of ringworm.

Therapeutic Uses

Used topically for dermatitides, mouthwash, vaginal douche; veterinary use as emergency emetic.
Occasionally, for dermatitides topically as a lotion.
Medication (Vet): Has been used as an emetic. In solution to cleanse skin, in eczema, to soften scabs of ringworm.
Sodium bicarbonate infusion is widely recommended ... for patients who present with self-poisoning from tricyclic antidepressives. Cardiac conduction disorders could also be treated or prevented by means of such an infusion. The scientific basis for these recommendations was investigated by using Medline to search for publications about clinical studies that supported the use of sodium carbonate; 111 articles were scrutinized. Observational studies and case reports mention a rapid improvement in hypotension and cardiac arrhythmias following the administration of sodium bicarbonate. Results from animal experiments are contentious; it is not clear whether alkalinization or the administration of extra sodium causes the effect. Randomized studies in patients have not been carried out. As the toxicity of sodium bicarbonate is low, and its potential benefit appears to be high, /the authors/ recommend its use, despite the lack of scientific evidence. No recommendations concerning dosing, concentration and the length of the therapy can be provided on the basis of the literature.
For more Therapeutic Uses (Complete) data for Sodium carbonate (8 total), please visit the HSDB record page.

Pharmacology

Alkalizing buffering action: Sodium bicarbonate is an alkalinizing agent that dissociates to provide bicarbonate ion. Bicarbonate in excess of that needed to buffer hydrogen ions causes systemic alkalinization and, when excreted, urine alkalinization as well. Oral antacid action: Taken orally, sodium bicarbonate neutralizes stomach acid by the above mechanism.
Sodium Carbonate is the disodium salt of carbonic acid with alkalinizing property. When dissolved in water, sodium carbonate forms carbonic acid and sodium hydroxide. As a strong base, sodium hydroxide neutralizes gastric acid thereby acting as an antacid.

Mechanism of Action

Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2

Pictograms

Irritant

Corrosive;Irritant

Impurities

Sodium chloride, sodium sulfate, calcium carbonate and magnesium carbonate, sodium bicarbonate. /Soda ash/
Sodium carbonate can be produced from minerals which contain sodium carbonate. It is present in large deposits in Africa and the United States as either carbonate or trona, a mixed ore of equal molar amounts of the carbonate and bicarbonate. However, about 70% of the world production capacity of sodium carbonate is manufactured by the Solvay (ammonia soda) process, whereby ammonia is added to a solution of sodium chloride. Carbon dioxide is then bubbled through to precipitate the bicarbonate, NaHCO3. The sodium bicarbonate is decomposed by heat producing sodium carbonate. The traditional Solvay process is utilized in most parts of the world, with the exception of the U.S., where all production is based on the minerals which contain sodium carbonate.
The purity of natural soda ash is quite high (99.88%) with the iron content as low as 7-9 ppm & chlorine content < 0.02%
Typical analysis /of sodium carbonate via the ammonia-soda (Solvay) process/: Na2CO3 99.6%; NaCl, 0.15%; Na2SO4, 0.02%; Fe2O3, 0.002%; CaO, 0.01%; MgO, 0.02%.
For soda ash produced from trona, the following are typical analysis figures: Na2CO3 99.6%; NaCl, 0.035%; Na2SO4, 0.1%; Fe2O3, 0.001%; CaO, 0.01%; MgO, 0.003%.

Other CAS

7542-12-3
497-19-8
533-96-0
6106-20-3

Absorption Distribution and Excretion

The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore, an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.
Filtered and reabsorbed by the kidney; less than 1% of filtered bicarbonate is excreted.
Distribution occurs naturally and is confined to the systemic circulation.
The major extracellular buffer in the blood and the interstitial fluid of vertebrates is the bicarbonate buffer system ... . Carbon dioxide from the tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid. This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells. The carbonic acid formed dissociates into bicarbonate and hydrogen ions. Most of the bicarbonate ions diffuse into the plasma. Since the ratio of H2CO3 to dissolved CO2 is constant at equilibrium, pH may be expressed in terms of bicarbonate ion concentration and partial pressure of CO2 by means of the Henderson-Hasselbach equation: pH = pk + log [HCO3-]/aPCO2. The blood plasma of /humans/ normally has a pH of 7.40. Should the pH fall below 7.0 or rise above 7.8, irreversible damage may occur. Compensatory mechanisms for acid-base disturbances function to alter the ratio of HCO3 - to PCO2 , returning the pH of the blood to normal. ... The uptake of sodium, via exposure to sodium carbonate, is much less than the uptake of sodium via food. Therefore, sodium carbonate is not expected to be systemically available in the body. Furthermore ... an oral uptake of sodium carbonate will result in a neutralization in the stomach due to the gastric acid.

Metabolism Metabolites

None.

Associated Chemicals

Sodium carbonate monohydrate; 5968-11-6
Sodium carbonate decahydrate; 6132-02-1
Sodium carbonate heptahydrate; 56399-31-6

Wikipedia

Sodium carbonate
Aniline

Use Classification

EPA Safer Chemical Functional Use Classes -> Processing Aids and Additives
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Agrochemicals -> Pesticides
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Food Additives -> ACIDITY_REGULATOR; -> JECFA Functional Classes
Cosmetics -> Bulking; Buffering

Methods of Manufacturing

In the monohydrate process, trona is ground and calcined (150-300 °C) to a crude soda ash in either a rotary gas-fired or coal grate-fired calciner. The calciner product is then leached with hot water and the clear, hot liquor is sent to a set of evaporative crystallizers (40-100 °C) where sodium carbonate monohydrate is produced. ... Sodium carbonate monohydrate crystals from the crystallizers are concentrated in hydroclones and dewatered on centrifuges to between 2 and 6% free moisture. The centrifuge cake is sent to dryers where the product is calcined (150 °C) to anhydrous soda ash, screened, and readied for shipment. Soda ash from this process typically has a bulk density between 0.99-1.04 g/mL with an average particle size of about 250 um.
In the /sesquicarbonate/ process, the crushed ore is dissolved in hot (95 °C) return liquor, clarified, filtered and sent to cooling crystallizers where sodium sesquicarbonate ... is formed. Carbon is added to the filters to control any crystal modifying organics. The sesquicarbonate crystals are hydrocloned, centrifuged, and calcined (110-175 °C) using either indirect steam heat or combustion gases. This product has a typical bulk density of around 0.89 g/mL. Densities similar to the monohydrate ash may be achieved by subsequently heating the material to about 350 °C. Alternatively, the ash can be converted to the monohydrate and then calcined. Sesqui light soda ash is valued by the detergent industry
Solvay Process ... Crude sodium chloride brine is first purified to prevent scaling of downstream process equipment and to prevent contamination of the final product. Magnesium ions are precipitated with milk of lime, Ca(OH)2, and the calcium ions are precipitated with soda ash. After purification, the brine solution is contacted with ammonia gas ... The ammoniated brine is then sent to the carbonating columns where sodium bicarbonate is precipitated by contacting the brine with carbon dioxide. Sodium bicarbonate is less soluble and precipitates on the internals of the carbonating column. At the end of the make cycle, the slurry is drained and the solid bicarbonate is filtered. ... The slurry from the carbonating columns is fed to continuous vacuum filters or centrifuges where the sodium bicarbonate crystals are recovered. The filter cake is carefully washed to control residual chloride while maintaining acceptable yield. Yield losses on washing are on the order of 10%. The filtrate is then calcined at 175-225 °C to produce sodium carbonate, carbon dioxide and water vapor. ... The hot soda ash discharged from the calciner is cooled, screened, and either packaged or shipped in bulk. This product, called light ash or technical grade soda ash, has a bulk density of around of 0.590 g/mL.
Soda ash, also known as sodium carbonate (Na2CO3), is an alkali chemical refined from the mineral trona or naturally occurring sodium carbonate-bearing brines (the soda ash from both is referred to as natural soda ash) or manufactured from one of several chemical processes (the soda ash from this process is referred to as synthetic soda ash).
For more Methods of Manufacturing (Complete) data for Sodium carbonate (6 total), please visit the HSDB record page.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
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Cyclic Crude and Intermediate Manufacturing
Textiles, apparel, and leather manufacturing
Paper Manufacturing
Computer and Electronic Product Manufacturing
Miscellaneous Manufacturing
Plastics Material and Resin Manufacturing
Industrial Gas Manufacturing
Utilities
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Asphalt Paving, Roofing, and Coating Materials Manufacturing
Wholesale and Retail Trade
All Other Basic Inorganic Chemical Manufacturing
Mining (except Oil and Gas) and support activities
Primary Metal Manufacturing
Construction
Adhesive Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
Petrochemical Manufacturing
Services
Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Carbonic acid sodium salt (1:2): ACTIVE
Produced by the ammonia-soda or Solvay process, or from lake brines or sea water by electrolytic processes.
For nearly a century, most of the soda ash produced in the U.S. has been made synthetically by the ammonia soda (Solvay) process. Largely because of high energy costs and strict pollution controls, most of the synthetic production is being abandoned in favor of the natural product obtained from deposits in Utah, California and Wyoming. One of the largest producing sites of the natural product is Green River, Wyoming.
The normal article of commerce is highly purified (>99%) material.
Traditional Solvay plants produce large volumes of aqueous, chloride-containing waste which must be discharged. Related environmental concerns are added whenever a plant complex includes lime quarries and ammonia-producing equipment. The natural soda ash processes produce no large volume of associated wastes. The major waste products are tailings, insoluble shale and minerals associated with trona and removed during processing. These solids along with purge liquors containing organic and trace impurities are sent to evaporation ponds where concentration of the aqueous stream is a first step in the eventual recovery of residual alkali.
In addition to the anhydrous form, the monohydrate form (5968-11-6) and the decahydrate form (6132-02-1) ... are placed on the market in very small quantities (compared to the anhydrous form). Sodium carbonate decahydrate is known as sal soda or washing soda. Although sodium carbonate monohydrate has a different CAS number than anhydrous sodium carbonate, ... the intrinsic properties are expected to be similar to the anhydrate.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Keep in a dry place. Storage class (TRGS 510): Non Combustible Solids.
Calcined soda ash is hygroscopic, gradually taking up moisture and carbon dioxide during transportation and storage. This converts the surface of sodium carbonate to the bicarbonate and leads to a weight increase of up to 17%. Soda ash is therefore best stored in closed, dry areas.
Keep well closed.
It migrates to food from packaging materials.

Stability Shelf Life

Hygroscopic. Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
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